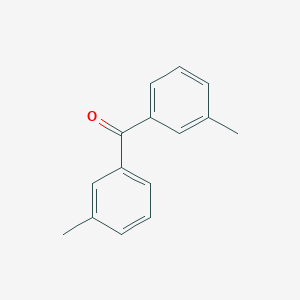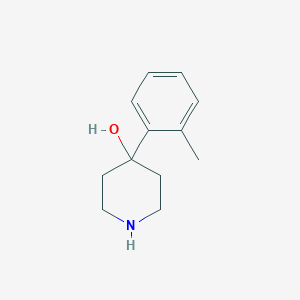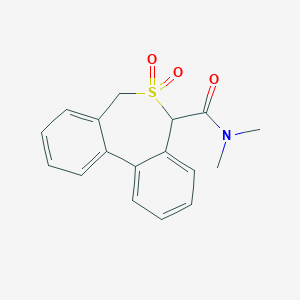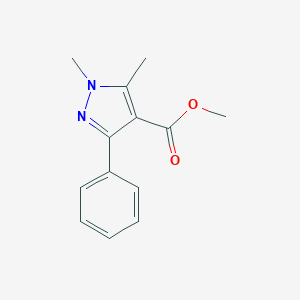
Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate, also known as MDPV, is a synthetic cathinone and a designer drug. It belongs to the pyrovalerone family and has been used as a recreational drug due to its stimulant effects. However,
Mecanismo De Acción
Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to increased levels of these neurotransmitters, which can result in feelings of euphoria, increased energy, and heightened alertness.
Efectos Bioquímicos Y Fisiológicos
Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate has been found to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, leading to reduced blood flow to vital organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate has been used in laboratory experiments to study its effects on the central nervous system. Its potency and selectivity as a dopamine reuptake inhibitor make it a valuable tool for studying dopamine-related disorders. However, its potential for abuse and lack of safety data make it a challenging substance to work with.
Direcciones Futuras
There are several future directions for research on Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate. One area of interest is its potential as a treatment for dopamine-related disorders such as Parkinson's disease. Additionally, there is a need for further safety studies to better understand the risks associated with its use. Finally, research into the development of analogs with improved selectivity and safety profiles could lead to new treatments for a range of disorders.
Métodos De Síntesis
Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate can be synthesized through a multi-step process, starting with the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine. This is followed by a series of reactions, including oxidation, reduction, and esterification, to yield Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain. This has been linked to its stimulant effects and potential for abuse.
Propiedades
Número CAS |
90145-26-9 |
|---|---|
Nombre del producto |
Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate |
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-9-11(13(16)17-3)12(14-15(9)2)10-7-5-4-6-8-10/h4-8H,1-3H3 |
Clave InChI |
VYNXNCAMDHTBBF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C2=CC=CC=C2)C(=O)OC |
SMILES canónico |
CC1=C(C(=NN1C)C2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





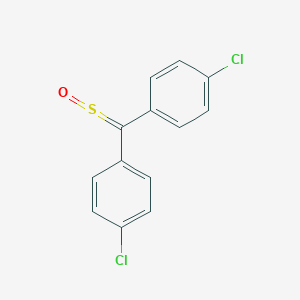
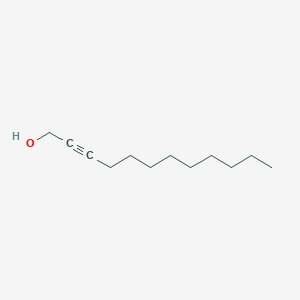


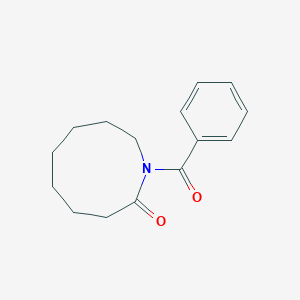
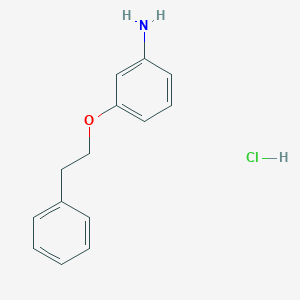
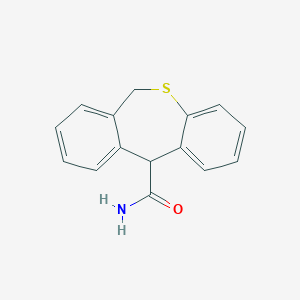
![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)
